REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[N:9]([C:17](=[O:20])[CH2:18]Cl)[C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl.O>ClC1C=CC=CC=1Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[N:9]1[C:10]2[C:15](=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)[CH2:18][C:17]1=[O:20] |f:1.2.3.4|
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Name
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N-(2′-chloro-6′-fluorophenyl)-N-chloroacetyl-4-methylaniline
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Quantity
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100 g
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Type
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reactant
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Smiles
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ClC1=C(C(=CC=C1)F)N(C1=CC=C(C=C1)C)C(CCl)=O
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Name
|
|
Quantity
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110 g
|
Type
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reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
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|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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ClC1=C(C=CC=C1)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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is stirred vigorously
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated to 140° for 7.5 hours
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Duration
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7.5 h
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Type
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EXTRACTION
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Details
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The mixture is extracted twice with 400 ml of methylene chloride
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Type
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WASH
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Details
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the combined organic layers are washed with 600 ml of 3N HCl
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Type
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STIRRING
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Details
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The organic layer is stirred with 66 g of magnesium sulfate and 33 g of charcoal (DARCO G-60)
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Type
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FILTRATION
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Details
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The solids are filtered through a pad of Celite
|
Type
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CUSTOM
|
Details
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the solvents are evaporated under reduced pressure
|
Type
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CUSTOM
|
Details
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to give a tan solid which
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Type
|
CUSTOM
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Details
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is recrystallized from ethanol
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Name
|
|
Type
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product
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Smiles
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ClC1=C(C(=CC=C1)F)N1C(CC2=CC(=CC=C12)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |